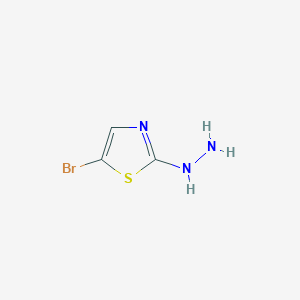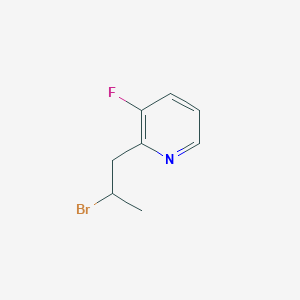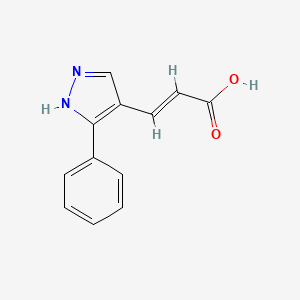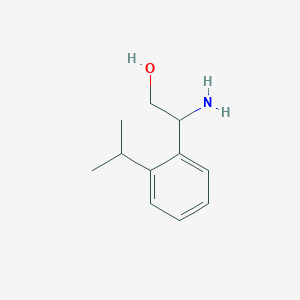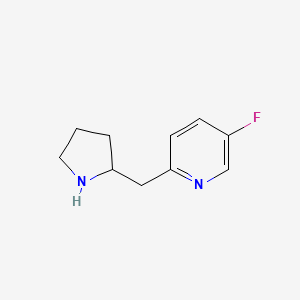
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Applications De Recherche Scientifique
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and ability to form strong bonds contribute to the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine is unique due to the presence of both a fluorine atom and a pyrrolidinylmethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential biological activities compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C10H13FN2 |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
5-fluoro-2-(pyrrolidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C10H13FN2/c11-8-3-4-10(13-7-8)6-9-2-1-5-12-9/h3-4,7,9,12H,1-2,5-6H2 |
Clé InChI |
LMRMAOFKKGBULS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC2=NC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)

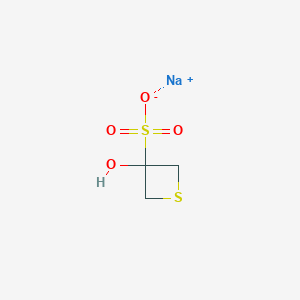
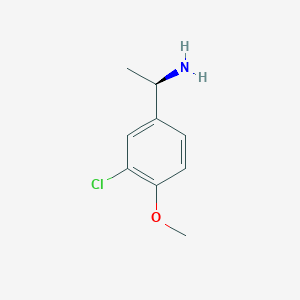
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
